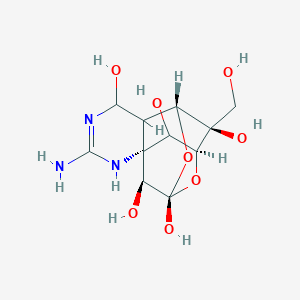![molecular formula C17H25NO3 B220216 6-[Bis(2-hydroxyethyl)amino]-2-methyl-3-phenylhex-4-yn-3-ol](/img/structure/B220216.png)
6-[Bis(2-hydroxyethyl)amino]-2-methyl-3-phenylhex-4-yn-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[Bis(2-hydroxyethyl)amino]-2-methyl-3-phenylhex-4-yn-3-ol, commonly known as BHAM, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BHAM is a versatile molecule that can be synthesized using different methods and has shown promising results in scientific research. In
Wissenschaftliche Forschungsanwendungen
BHAM has been extensively studied for its potential applications in various fields, including medicine, chemistry, and materials science. In medicine, BHAM has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. In chemistry, BHAM can be used as a building block for the synthesis of other compounds. In materials science, BHAM can be used as a ligand for the synthesis of metal complexes.
Wirkmechanismus
The mechanism of action of BHAM is not fully understood, but it is believed to involve the inhibition of enzymes involved in inflammation and cancer. BHAM has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and cancer. BHAM has also been shown to inhibit the activity of bacterial enzymes, making it a potential antibacterial agent.
Biochemical and Physiological Effects:
BHAM has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that BHAM can inhibit the growth of cancer cells and bacteria. In vivo studies have shown that BHAM can reduce inflammation and pain in animal models. BHAM has also been shown to have low toxicity, making it a potential candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
BHAM has several advantages for lab experiments, including its ease of synthesis and low toxicity. BHAM can be synthesized in high yield and purity using different methods, making it readily available for research. However, BHAM has some limitations, including its limited solubility in water and its potential to form aggregates in solution, which can affect its activity.
Zukünftige Richtungen
There are several future directions for the research of BHAM. One direction is to explore its potential as a therapeutic agent for the treatment of inflammation, cancer, and bacterial infections. Another direction is to investigate its potential as a ligand for the synthesis of metal complexes. Further studies are also needed to understand the mechanism of action of BHAM and to optimize its synthesis and activity for various applications.
Conclusion:
In conclusion, BHAM is a versatile compound that has shown promising results in scientific research for its potential applications in medicine, chemistry, and materials science. BHAM can be synthesized using different methods and has low toxicity, making it a potential candidate for further development as a therapeutic agent. Further studies are needed to fully understand the mechanism of action of BHAM and to optimize its synthesis and activity for various applications.
Synthesemethoden
BHAM can be synthesized using different methods, including the reaction of 6-chloro-2-methyl-3-phenylhex-4-yn-3-ol with bis(2-hydroxyethyl)amine in the presence of a base or by the reaction of 6-chloro-2-methyl-3-phenylhex-4-yn-3-ol with N,N-bis(2-hydroxyethyl)amine in the presence of a reducing agent. The reaction conditions can be adjusted to obtain BHAM in high yield and purity.
Eigenschaften
Produktname |
6-[Bis(2-hydroxyethyl)amino]-2-methyl-3-phenylhex-4-yn-3-ol |
|---|---|
Molekularformel |
C17H25NO3 |
Molekulargewicht |
291.4 g/mol |
IUPAC-Name |
6-[bis(2-hydroxyethyl)amino]-2-methyl-3-phenylhex-4-yn-3-ol |
InChI |
InChI=1S/C17H25NO3/c1-15(2)17(21,16-7-4-3-5-8-16)9-6-10-18(11-13-19)12-14-20/h3-5,7-8,15,19-21H,10-14H2,1-2H3 |
InChI-Schlüssel |
BIBWZOVOQNDORL-UHFFFAOYSA-N |
SMILES |
CC(C)C(C#CCN(CCO)CCO)(C1=CC=CC=C1)O |
Kanonische SMILES |
CC(C)C(C#CCN(CCO)CCO)(C1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![methyl (1R,4aR,5R,8R,8aR)-8-benzoyloxy-5-[(E)-5-hydroxy-3-methylpent-3-enyl]-4a-methyl-6-methylidene-1,2,3,4,5,7,8,8a-octahydronaphthalene-1-carboxylate](/img/structure/B220180.png)




![4-[Methyl(propan-2-yl)amino]-1,1-diphenylbut-2-yn-1-ol](/img/structure/B220215.png)



